molecular formula C7H6ClF3N2 B3220404 (4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanamine CAS No. 1196154-09-2

(4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanamine

Cat. No.: B3220404
CAS No.: 1196154-09-2
M. Wt: 210.58 g/mol
InChI Key: CYLYPHSNSGDXMY-UHFFFAOYSA-N
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Description

(4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanamine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a chloro group at the fourth position, a trifluoromethyl group at the sixth position, and a methanamine group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 4-chloro-2-nitropyridine, is nitrated to introduce the nitro group.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide in the presence of a base.

    Amination: Finally, the amine group is introduced at the second position of the pyridine ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization are also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the chloro group.

Scientific Research Applications

(4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    (4-Chloro-2-methylpyridine): Similar structure but with a methyl group instead of a trifluoromethyl group.

    (6-Chloro-4-(trifluoromethyl)pyridin-2-amine): Similar structure but with an amine group instead of a methanamine group.

Uniqueness

(4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanamine is unique due to the presence of both a chloro and a trifluoromethyl group on the pyridine ring, which imparts distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable intermediate in the synthesis of various complex molecules.

Properties

IUPAC Name

[4-chloro-6-(trifluoromethyl)pyridin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2/c8-4-1-5(3-12)13-6(2-4)7(9,10)11/h1-2H,3,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLYPHSNSGDXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1CN)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501226474
Record name 4-Chloro-6-(trifluoromethyl)-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501226474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196154-09-2
Record name 4-Chloro-6-(trifluoromethyl)-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196154-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-(trifluoromethyl)-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501226474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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